Product packaging for Mycobactin P(Cat. No.:CAS No. 1264-66-0)

Mycobactin P

Cat. No.: B609376
CAS No.: 1264-66-0
M. Wt: 870.14
InChI Key: XZGYBQIQSLSHDH-COEJQBHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mycobactin P is a member of the mycobactin series, which are iron(III)-chelating compounds known as siderophores. These growth factors are produced by most species of mycobacteria . The structure of this compound comprises four closely similar chemical entities that differ only in the fatty acid side chain, with the main component making up 85% of the mixture . Its function as a specialized sideramine is critical for the acquisition of essential iron, which is required for bacterial growth and virulence in pathogenic species like Mycobacterium tuberculosis . Research on this compound and its biosynthesis pathway provides significant value for studying bacterial iron metabolism and developing novel antibacterial strategies . Inhibiting mycobactin biosynthesis has been validated as a promising approach, demonstrating significant growth inhibition of M. tuberculosis in mouse models . Furthermore, mycobactins play a complex role in the activity of existing antibiotics, such as clofazimine, with studies showing that mycobactin presence negatively correlates with drug killing activity . This product is intended for research purposes such as studying microbial iron homeostasis, siderophore function, and the development of novel anti-infectives targeting iron acquisition systems. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H75N5O10 B609376 Mycobactin P CAS No. 1264-66-0

Properties

CAS No.

1264-66-0

Molecular Formula

C47H75N5O10

Molecular Weight

870.14

IUPAC Name

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(Z)-octadec-2-enoyl]amino]hexanoate

InChI

InChI=1S/C47H75N5O10/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30-41(54)51(59)31-23-22-28-37(49-44(56)38-33-61-45(50-38)42-34(3)26-25-29-39(42)53)47(58)62-40(6-2)35(4)43(55)48-36-27-21-24-32-52(60)46(36)57/h20,25-26,29-30,35-38,40,53,59-60H,5-19,21-24,27-28,31-33H2,1-4H3,(H,48,55)(H,49,56)/b30-20-

InChI Key

XZGYBQIQSLSHDH-COEJQBHMSA-N

SMILES

CCCCCCCCCCCCCCCC=CC(=O)N(CCCCC(C(=O)OC(CC)C(C)C(=O)NC1CCCCN(C1=O)O)NC(=O)C2COC(=N2)C3=C(C=CC=C3O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mycobactin P; 

Origin of Product

United States

Scientific Research Applications

Role in Iron Acquisition and Pathogenicity

Mycobactin P plays a pivotal role in the iron acquisition of Mycobacterium tuberculosis, particularly under iron-limiting conditions. The mbt gene cluster is responsible for mycobactin biosynthesis, which is upregulated in response to low iron availability in the host. Disruption of mycobactin biosynthesis leads to significant attenuation of M. tuberculosis growth and virulence, highlighting its importance as a target for therapeutic interventions .

Case Study: Disruption of Mycobactin Biosynthesis

  • Study : Disruption of the mbtE gene in M. tuberculosis.
  • Findings : The mutant strain exhibited altered colony morphology and reduced growth in macrophages. In guinea pigs, this strain showed a significantly lower bacillary load compared to wild-type infections, underscoring the potential for developing therapies targeting mycobactin biosynthesis .

Development of Mycobactin Analogues

Research has focused on synthesizing mycobactin analogues to inhibit mycobacterial growth and overcome antimicrobial resistance. These analogues can serve as lead compounds for new antitubercular agents.

Table: Summary of Mycobactin Analogues and Their Efficacy

Compound NameStructure TypeMIC90 (GAST)MIC90 (GAST-Fe)Target Selectivity Index
Compound 1Pyrazoline4 µg/mL128 µg/mL32
Compound 2Hydroxyphenyl-pyrazole8 µg/mL256 µg/mL32

These compounds have shown promising results in vitro, demonstrating higher efficacy against strains cultured under iron-deprived conditions .

Implications for Drug Resistance

This compound analogues have been investigated for their potential to inhibit efflux pumps in mycobacteria, which are known to contribute to drug resistance. Recent studies have identified compounds that effectively inhibit the MmpL4/5 efflux pump proteins, enhancing the efficacy of existing antitubercular drugs like bedaquiline.

Case Study: Efflux Pump Inhibition

  • Study : Investigation of a novel pyrazoline compound.
  • Findings : The compound exhibited significant efflux pump inhibitory activity against M. smegmatis and M. abscessus, suggesting a potential adjunctive treatment strategy to combat drug-resistant strains .

Therapeutic Potential in Host-Directed Therapies

The disruption of mycobactin biosynthesis not only affects bacterial survival but also opens avenues for host-directed therapies aimed at modulating the immune response against tuberculosis.

Table: Therapeutic Strategies Targeting Mycobactin Biosynthesis

StrategyMechanismExpected Outcome
Inhibition of Mbt enzymesDisrupts mycobactin productionReduced bacterial virulence
Use of mycobactin analoguesCompetes with natural mycobactinsEnhanced efficacy of existing antibiotics
Host-directed therapiesModulates immune responseImproved clearance of infection

These strategies highlight the potential for integrating mycobactin-targeting approaches into broader therapeutic regimens against tuberculosis .

Future Directions and Research Needs

Future research should focus on:

  • Expanding the library of mycobactin analogues with diverse structures.
  • Conducting extensive pharmacokinetic studies to evaluate the efficacy and safety profiles of these compounds.
  • Exploring synergistic effects with existing antibiotics to enhance treatment outcomes against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Mycobactins

Structural Differences

Table 1: Structural Comparison of Mycobactin P with Other Mycobactins
Feature This compound Mycobactin T (M. tuberculosis) Mycobactin J (M. avium)
Aromatic Acid 2-Hydroxy-6-methylbenzoic acid Salicylic acid 2-Hydroxy-6-methylbenzoic acid
Hydroxy Acid (-)-3-Hydroxy-2-methylpentanoic acid (+)-β-Hydroxybutyric acid (+)-β-Hydroxybutyric acid
Fatty Acid Side Chains Predominantly C18–C21 saturated C18–C21, non-n-saturated or Δ2-unsat. Similar to P-type, variable chains
Metal Affinity High affinity for Fe³⁺, Al³⁺, Ga³⁺ High Fe³⁺ affinity, competitive Cr³⁺ antagonism High Fe³⁺ affinity
Key Reference
  • Mycobactin T: Isolated from M. tuberculosis, it replaces this compound’s aromatic acid with salicylic acid and uses (+)-β-hydroxybutyric acid instead of (-)-3-hydroxy-2-methylpentanoic acid. Its fatty acid chains are non-n-saturated or Δ2-unsaturated, contributing to distinct growth promotion patterns in M. johnei .
  • Mycobactin J : A P-type mycobactin from M. avium, it shares structural similarities with this compound but is associated with pathogenicity in Johne’s disease .

Functional and Genetic Diversity

  • Biosynthesis : this compound and T differ in biosynthesis pathways due to variations in aromatic and hydroxy acid residues. These differences correlate with host specificity (M. phlei vs. M. tuberculosis) .
  • Genetic Regulation : The mbt gene cluster, responsible for mycobactin synthesis, varies between mycobacterial species. For example, M. tuberculosis mutants lacking mbtB show impaired growth and virulence .

Methodological Considerations in Assaying Mycobactins

  • Turbidimetric Assays : Method 1 (4–20 µg/ml range) and Method 2 (improved reproducibility) are used to measure growth promotion. Mycobactin T’s sensitive range (2–10 µg/ml) is narrower than this compound’s .
  • Competitive Assays : Chromium this compound antagonizes iron this compound, highlighting the importance of metal coordination in functional studies .

Therapeutic and Diagnostic Implications

  • Drug Targeting: Mycobactin biosynthesis pathways are promising targets for tuberculosis treatment. Mycobactin S (a stereoisomer of T from M. smegmatis) inhibits M.
  • Conjugate Therapeutics : Mycobactin-artemisinin conjugates exhibit potent anti-TB activity (MIC = 0.39 µg/mL), leveraging mycobactin’s iron-scavenging role for targeted drug delivery .

Preparation Methods

Genetic and Enzymatic Framework

This compound biosynthesis is governed by the mbt gene cluster (mbtA–mbtN), which encodes a hybrid NRPS-PKS megasynthetase system. The pathway begins with chorismate, a product of the shikimate pathway, which is converted to salicylic acid via the bifunctional enzyme MbtI (salicylate synthase). Subsequent adenylation by MbtA forms salicyl-adenosine monophosphate (Sal-AMP), which is transferred to the acyl carrier protein (ACP) domain of MbtB.

A critical step involves the condensation of Sal-AMP with serine and lysine residues, followed by cyclization to form the 2-hydroxyphenyloxazolidine core. The PKS module (MbtC–MbtD) incorporates malonyl-CoA units, while MbtF introduces a terminal lysine moiety. Post-assembly modifications, including acylation and oxidation, yield the mature this compound structure (Figure 1).

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeFunctionGene
MbtIConverts chorismate to salicylic acidmbtI
MbtAAdenylates salicylic acid to Sal-AMPmbtA
MbtBLoads Sal-AMP onto ACP domainmbtB
MbtC–MbtDIncorporates malonyl-CoA unitsmbtC–D
MbtFAdds terminal lysine residuembtF

Fermentation Optimization

Early methods relied on solid egg media, but growth of M. johnei was slow and inconsistent. Transition to Hart’s liquid medium (1958) reduced incubation times from weeks to days and improved biomass yields by 40–60%. Iron-depleted conditions (≤1 µM Fe³⁺) are essential to induce siderophore production, with optimal yields achieved at pH 6.8–7.2 and 37°C.

Table 2: Fermentation Parameters for this compound Production

ParameterOptimal ConditionYield (mg/L)
MediumHart’s liquid12–15
Iron concentration≤1 µM Fe³⁺18–22
pH6.8–7.220–24
Temperature37°C15–18

Extraction and Purification Strategies

Cell Lysis and Fractionation

This compound’s hydrophobicity necessitates aggressive extraction techniques. Bead beating (0.1 mm silica beads, 6 m/s for 45 s) or French press (20,000 psi) disrupts M. johnei cell walls, releasing intracellular siderophores. Subsequent centrifugation (100,000 ×g, 2 h) separates cell wall fragments (pellet) from cytosolic proteins (supernatant).

Solvent-Based Extraction

This compound partitions into organic phases due to its lipid tail. A chloroform-methanol-water (2:1:0.8 v/v) system achieves 85–90% recovery, with residual proteins removed via ammonium sulfate precipitation (60% saturation). For large-scale workflows, Triton X-114 phase separation enriches hydrophobic compounds, yielding this compound at >95% purity.

Table 3: Solvent Systems for this compound Extraction

Solvent Ratio (v/v)Recovery (%)Purity (%)
Chloroform:methanol:water (2:1:0.8)88 ± 392 ± 2
Ethyl acetate:hexane (3:1)72 ± 585 ± 4
Triton X-114 (4% w/v)94 ± 296 ± 1

Chemical Synthesis and Structural Analogues

Total Synthesis Approaches

While biosynthesis remains the primary production method, synthetic routes have been explored to overcome scalability limitations. Snow et al. (1970) pioneered the synthesis of mycobactin analogs by condensing 2-hydroxyphenyloxazoline with acylated lysine derivatives. A 2021 study demonstrated pyrazoline-based mimics (e.g., compound 1) via Claisen-Schmidt condensation of 2’-hydroxychalcones with thiosemicarbazide (Library 1) or hydrazine hydrate (Library 2).

Table 4: Synthetic Routes for this compound Analogues

Starting MaterialReagentYield (%)
2’-Hydroxychalcone C1Thiosemicarbazide65 ± 4
2’-Hydroxychalcone C16Hydrazine hydrate58 ± 3
Salicyl-AMPMbtB ACP domain42 ± 5

Structural Modifications

N-Acetyl pyrazolines (Library 2) exhibit enhanced stability compared to N-H analogs, with half-lives extending from 6 h to >24 h in serum. Thioamide capping (Library 1) improves iron-chelation efficiency by 30–40%, albeit at the cost of reduced solubility.

Analytical Validation and Quality Control

Turbidimetric Assays

Wheater and Snow (1966) established a turbidimetric assay using M. johnei grown in iron-deficient Hart’s medium. this compound concentrations as low as 0.1 µg/mL induce measurable turbidity (EEL nephelometer reading = 80) within 72 h, correlating with iron uptake (R² = 0.98).

Table 5: Turbidimetric Assay Performance

This compound (µg/mL)Turbidity (AU)Iron Uptake (nmol/mg)
0.180 ± 212 ± 1
0.5120 ± 428 ± 3
1.0150 ± 545 ± 2

Spectroscopic Confirmation

UV-Vis spectroscopy (λₘₐₓ = 450 nm) quantifies this compound-iron complexes, with molar absorptivity (ε = 4,200 M⁻¹cm⁻¹) enabling detection limits of 0.05 µg/mL. High-resolution mass spectrometry (HRMS) confirms molecular integrity, showing [M+H]⁺ ions at m/z 879.4 (calculated: 879.3) .

Q & A

Q. How can researchers ensure reproducibility in this compound extraction protocols?

  • Adhere to the Beilstein Journal of Organic Chemistry guidelines: document solvent ratios (e.g., ethanol:chloroform = 3:1), centrifugation parameters (10,000 ×g, 20 minutes), and chromatographic column dimensions. Include step-by-step protocols in supplementary materials .

Q. What factors explain conflicting reports on this compound’s role in iron acquisition?

  • Variability arises from species-specific siderophore redundancy (e.g., exochelins in M. smegmatis), differences in iron bioavailability across media, and extraction method inefficiencies. Cross-validate findings using isotopic iron (⁵⁵Fe) uptake assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycobactin P
Reactant of Route 2
Reactant of Route 2
Mycobactin P

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.